1-(Difluoromethyl)naphthalene-8-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)naphthalene-8-acetonitrile is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, with an acetonitrile substituent at the 8-position
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)naphthalene-8-acetonitrile typically involves difluoromethylation reactions. One common method is the reaction of naphthalene derivatives with difluorocarbene precursors under specific conditions. Industrial production methods may involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)naphthalene-8-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)naphthalene-8-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)naphthalene-8-acetonitrile involves its interaction with molecular targets through its difluoromethyl and nitrile groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)naphthalene-8-acetonitrile can be compared with other difluoromethylated naphthalene derivatives, such as:
- 1-(Difluoromethyl)naphthalene-7-acetonitrile
- 1-(Difluoromethyl)naphthalene-6-acetonitrile
These compounds share similar structural features but differ in the position of the acetonitrile group on the naphthalene ring.
Eigenschaften
Molekularformel |
C13H9F2N |
---|---|
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
2-[8-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-6-2-5-9-3-1-4-10(7-8-16)12(9)11/h1-6,13H,7H2 |
InChI-Schlüssel |
SBFWYSGNCPLWEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.